

# Key Efficacy and Safety Data from the Phase 1 Study

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## Compound Focus: Conteltinib

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Parameter	ALK TKI-Naïve Patients	Crizotinib-Pretreated Patients
Recommended Phase 2 Dose	600 mg, once daily (QD) [1] [2]	300 mg, twice daily (BID) [1] [2]
Overall Response Rate (ORR)	64.1% (25/39 patients) [1] [3] [2]	33.3% (7/21 patients) [1] [3] [2]
Median Progression-Free Survival (PFS)	15.9 months [1] [3] [2]	6.73 months [1] [3] [2]
Median Duration of Response (DoR)	15.0 months [1] [3] [2]	6.60 months [1] [3] [2]

Safety Profile (All Patients, N=64)	Incidence
Patients with any Treatment-Related Adverse Event (TRAE)	90.6% (58/64 patients) [1] [2]
Patients with Grade $\geq$ 3 TRAEs	14.1% (9/64 patients) [1] [2]
Most Common TRAEs	
• Diarrhea	71.9% (46 patients) [1] [2]

Safety Profile (All Patients, N=64)	Incidence
• Elevated Serum Creatinine	45.3% (29 patients) [1] [2]
• Elevated Aspartate Aminotransferase (AST)	39.1% (25 patients) [1] [2]
• Nausea	37.5% (24 patients) [1] [2]

## Experimental Protocol Summary

For detailed troubleshooting in experimental protocols, understanding the core design of the cited study is crucial.

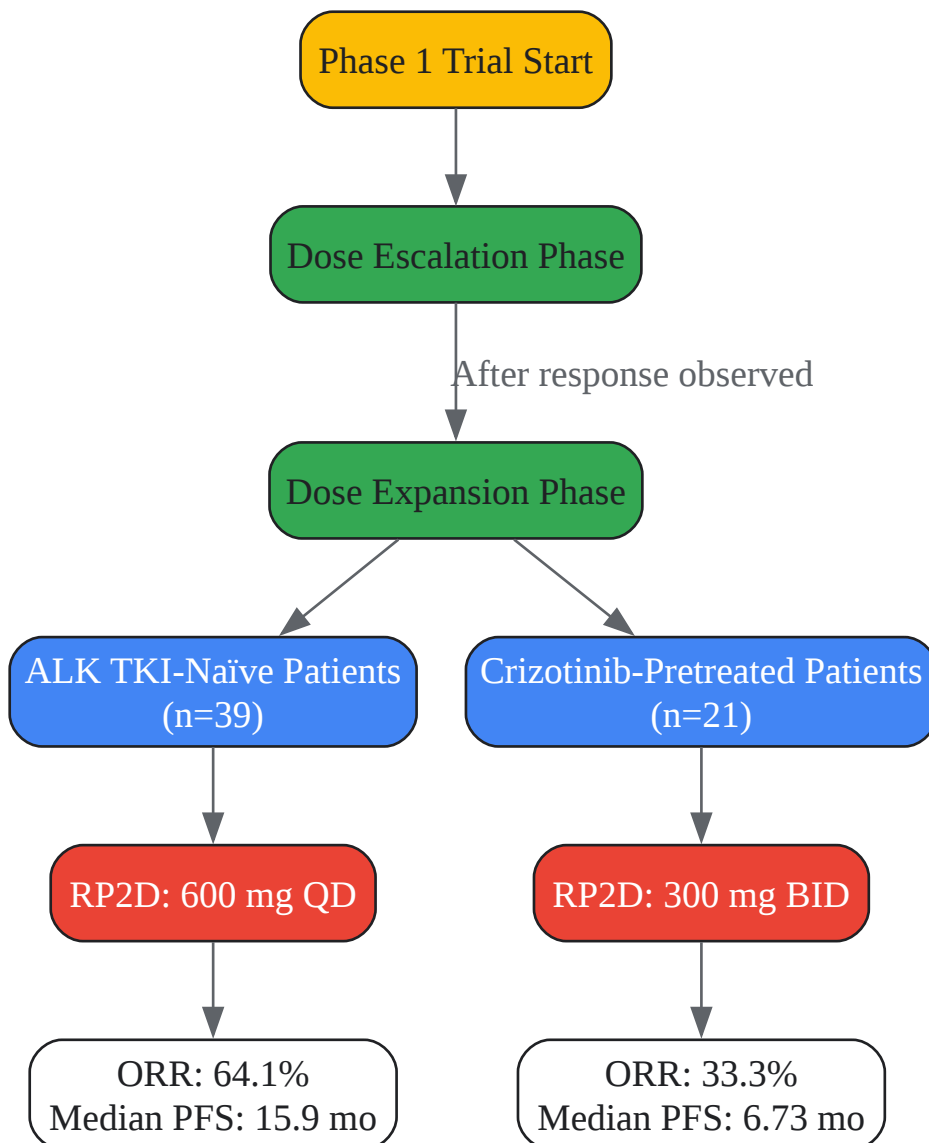
### 1. Study Design and Dosing [1] [3]

- **Trial Type:** Multicenter, open-label, single-arm, phase 1 study.
- **Identifier:** NCT02695550.
- **Dose Escalation:** A modified Fibonacci 3+3 design was used. **Conteltinib** was administered orally at doses of 50, 100, 200, 300, 450, 600, and 800 mg once daily (QD). Each cycle was 28 days.
- **DLT Evaluation:** Dose-limiting toxicities (DLTs) were assessed during the first 28-day cycle.
- **Dose Expansion:** Initiated at dose levels where anti-tumor activity was observed.

### 2. Patient Population [1] [3]

- **Key Inclusion Criteria:**
  - Adults (18-75 years) with histologically/cytologically confirmed **advanced ALK-positive NSCLC**.
  - ALK positivity determined by FISH, IHC, PCR, or NGS.
  - ECOG Performance Status of 0-2.
  - Adequate organ function.

The following diagram illustrates the patient flow and key outcomes from the phase 1 trial, which involved both dose escalation and expansion phases.



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## FAQs on Conteltinib Dosing and Application

### Q1: What is the definitive Maximum Tolerated Dose (MTD) of Conteltinib?

- A:** The study did not establish a definitive MTD. While one dose-limiting toxicity (DLT) event was reported at 600 mg QD, the MTD was not formally reached even at the highest tested dose of 800 mg QD [1] [3] [2]. The recommended Phase 2 doses (RP2D) are therefore based on the overall assessment of safety, pharmacokinetics, and efficacy, rather than a strict MTD.

### Q2: Why are there two different recommended Phase 2 doses?

- **A:** The two different dosing regimens (600 mg QD for TKI-naïve and 300 mg BID for pretreated) were determined to optimize the balance between efficacy and safety in distinct patient populations [1] [2]. The BID schedule for pre-treated patients may help maintain effective drug concentrations to overcome resistance while managing side effects.

### Q3: What is the primary mechanism of action of Conteltinib?

- **A: Conteltinib** is an oral, potent, and ATP-competitive second-generation ALK tyrosine kinase inhibitor. Preclinical data shows it is about 10-fold more potent than Crizotinib against ALK and can inhibit various Crizotinib-resistant ALK mutations [1] [3]. It also demonstrates inhibitory activity against other targets, including FAK and Pyk2 [1] [4].

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## References

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